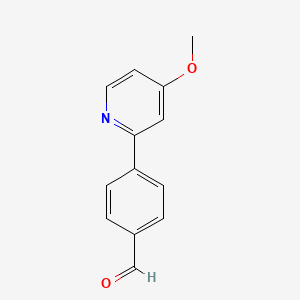![molecular formula C10H20N2O4 B13979858 2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester](/img/structure/B13979858.png)
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester is an organic compound with the molecular formula C10H19NO4. It is a derivative of butanoic acid and is characterized by the presence of an amino group and a tert-butoxycarbonyl (BOC) protecting group. This compound is commonly used as an intermediate in organic synthesis, particularly in the preparation of amino acids and peptides .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester typically involves the reaction of butanoic acid with tert-butoxycarbonyl (BOC) protected amino alcohols. The process generally includes esterification and amination steps. For instance, butanoic acid can be reacted with BOC-protected amino alcohols in the presence of a dehydrating agent to form the desired ester .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale esterification and amination reactions under controlled conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Safety measures are crucial to handle the reagents and intermediates involved in the synthesis .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the BOC group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, alcohols, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including amino acids and peptides.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting metabolic pathways.
Mechanism of Action
The mechanism of action of 2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester involves its role as a precursor in the synthesis of biologically active molecules. The BOC group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon removal of the BOC group, the free amino group can participate in further reactions, such as peptide bond formation. The compound’s molecular targets and pathways are primarily related to its use in synthetic chemistry and biochemistry .
Comparison with Similar Compounds
Similar Compounds
4-[(1,1-Dimethylethoxy)carbonyl]amino]butanoic acid methyl ester: Similar in structure but lacks the amino group at the 2-position.
2-[[(1,1-Dimethylethoxy)carbonyl]amino]-4-oxo-butanoic acid methyl ester: Contains an oxo group at the 4-position instead of an amino group.
Uniqueness
2-Amino-4-[[(1,1-dimethylethoxy)carbonyl]amino]butanoic acid methyl ester is unique due to the presence of both an amino group and a BOC-protected amino group, making it a versatile intermediate in organic synthesis. Its ability to undergo various chemical reactions and its applications in multiple fields highlight its importance in scientific research and industrial processes .
Properties
Molecular Formula |
C10H20N2O4 |
|---|---|
Molecular Weight |
232.28 g/mol |
IUPAC Name |
methyl 2-amino-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H20N2O4/c1-10(2,3)16-9(14)12-6-5-7(11)8(13)15-4/h7H,5-6,11H2,1-4H3,(H,12,14) |
InChI Key |
LWOHDYABQSVXIE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC(C(=O)OC)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



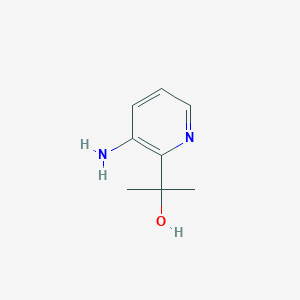
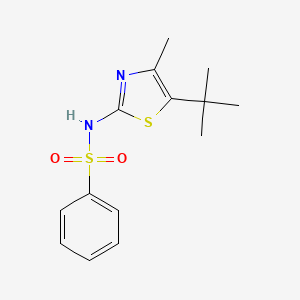
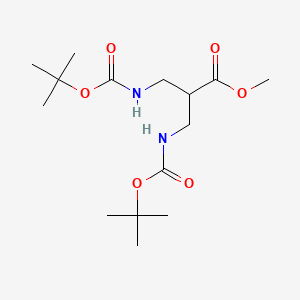

![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979807.png)

![1-[(4-Methoxyphenyl)methyl]-3-methyl-3,4-dihydroquinolin-2(1H)-one](/img/structure/B13979821.png)
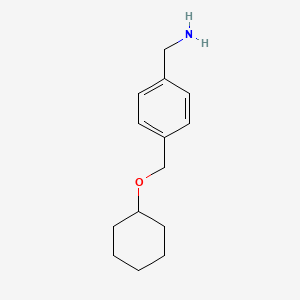
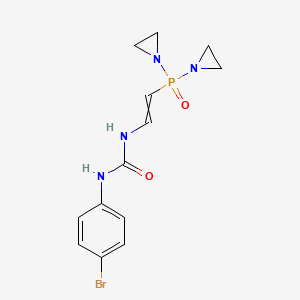
![1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-N-[2-(2-hydroxyethoxy)ethyl]-N-propyloctane-1-sulfonamide](/img/structure/B13979835.png)

![2-Bromo-6-(8-cyclopropyl-6-fluoro-5-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-4-fluorobenzyl acetate](/img/structure/B13979847.png)
